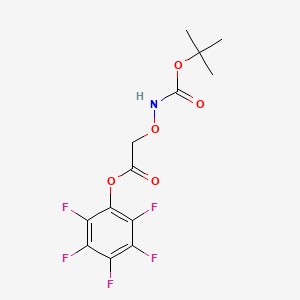

Bocaminooxy PFP acetate

CAS No.:

Cat. No.: VC13670557

Molecular Formula: C13H12F5NO5

Molecular Weight: 357.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12F5NO5 |

|---|---|

| Molecular Weight | 357.23 g/mol |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate |

| Standard InChI | InChI=1S/C13H12F5NO5/c1-13(2,3)24-12(21)19-22-4-5(20)23-11-9(17)7(15)6(14)8(16)10(11)18/h4H2,1-3H3,(H,19,21) |

| Standard InChI Key | CFHQSOVKJGGBKK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |

| Canonical SMILES | CC(C)(C)OC(=O)NOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |

Introduction

Chemical and Structural Properties

Molecular Characteristics

Bocaminooxy PFP acetate belongs to the class of N-protected amino acid active esters. Its IUPAC name, (2,3,4,5,6-pentafluorophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate, reflects its bifunctional design:

-

Boc group: The tert-butyloxycarbonyl moiety shields the aminooxy group during synthesis, preventing unwanted nucleophilic reactions.

-

PFP ester: The pentafluorophenyl group acts as a highly reactive leaving group, accelerating acylation reactions in peptide bond formation .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.23 g/mol |

| CAS Number | 70687-08-0 |

| Solubility | Dichloromethane, acetonitrile |

| Protective Group | tert-butyloxycarbonyl (Boc) |

| Active Ester | Pentafluorophenyl (PFP) |

The compound’s solubility in polar aprotic solvents, such as dichloromethane (DCM) and acetonitrile, ensures compatibility with SPPS protocols . Its crystalline solid form and stability at room temperature further enhance handling convenience .

Spectroscopic and Chromatographic Data

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the Boc group ( 1.48 ppm, singlet) and the pentafluorophenyl ring ( 7.94 ppm) . High-performance liquid chromatography (HPLC) typically shows a purity ≥95%, critical for minimizing side reactions in peptide synthesis .

Synthesis and Manufacturing

Synthetic Pathways

Bocaminooxy PFP acetate is synthesized through a two-step process:

-

Protection of Aminooxyacetic Acid:

Aminooxyacetic acid reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to form Boc-aminooxyacetic acid . -

Esterification with Pentafluorophenol:

The carboxylic acid group of Boc-aminooxyacetic acid is activated using pentafluorophenyl trifluoroacetate (PFP-TFA) to yield the final PFP ester.

Table 2: Optimized Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to room temperature |

| Reaction Time | 2–4 hours |

| Yield | 75–85% |

This method ensures minimal racemization and high functional group fidelity, critical for producing enantiomerically pure peptides .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Bocaminooxy PFP acetate serves as a transiently protected building block:

-

Amino Group Protection: The Boc group stabilizes the aminooxy functionality against premature reactions during chain elongation. Deprotection is achieved using trifluoroacetic acid (TFA), yielding a free aminooxy group for subsequent conjugation .

-

Efficient Coupling: The PFP ester’s electron-withdrawing fluorine atoms enhance electrophilicity, enabling rapid amide bond formation with resin-bound amino groups without requiring coupling agents like HOBt or HBTU .

Bioconjugation and Oxime Ligation

The deprotected aminooxy group reacts selectively with aldehydes and ketones to form stable oxime linkages, a cornerstone of chemoselective bioconjugation:

This reaction is exploited in drug-antibody conjugates and peptide-functionalized nanomaterials, where spatial control over linkage is paramount .

Comparative Analysis with Related Compounds

Boc-Aminooxyacetic Acid (Boc-AOA)

While both compounds share the Boc-protected aminooxy motif, Boc-AOA lacks the PFP ester, necessitating additional activation steps (e.g., EDC/HOBt) for acylation . This increases synthesis time and introduces potential side products.

NHS Esters

Compared to N-hydroxysuccinimide (NHS) esters, PFP esters offer:

-

Higher Reactivity: Faster coupling kinetics due to superior leaving group ability.

-

Reduced Hydrolysis: Greater stability in aqueous environments, enabling longer storage .

Table 3: Performance Comparison of Active Esters

| Property | PFP Ester | NHS Ester |

|---|---|---|

| Coupling Rate | High | Moderate |

| Hydrolysis Stability | Excellent | Moderate |

| Byproduct Toxicity | Low | Moderate |

Recent Advancements and Future Directions

Innovations in Bioconjugation

Recent studies highlight its utility in site-specific antibody-drug conjugates (ADCs), where oxime ligation ensures payload attachment at engineered aldehyde tags . This approach minimizes heterogeneity, a longstanding challenge in ADC therapeutics.

Sustainable Synthesis Methods

Emergent green chemistry protocols utilize mechanochemical activation (ball milling) to synthesize Bocaminooxy PFP acetate with 90% yield, eliminating solvent waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume